(R)-2-Ethylpiperidin-4-one hydrochloride (R)-2-Ethylpiperidin-4-one hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13759693
InChI: InChI=1S/C7H13NO.ClH/c1-2-6-5-7(9)3-4-8-6;/h6,8H,2-5H2,1H3;1H/t6-;/m1./s1
SMILES: CCC1CC(=O)CCN1.Cl
Molecular Formula: C7H14ClNO
Molecular Weight: 163.64 g/mol

(R)-2-Ethylpiperidin-4-one hydrochloride

CAS No.:

Cat. No.: VC13759693

Molecular Formula: C7H14ClNO

Molecular Weight: 163.64 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-Ethylpiperidin-4-one hydrochloride -

Specification

Molecular Formula C7H14ClNO
Molecular Weight 163.64 g/mol
IUPAC Name (2R)-2-ethylpiperidin-4-one;hydrochloride
Standard InChI InChI=1S/C7H13NO.ClH/c1-2-6-5-7(9)3-4-8-6;/h6,8H,2-5H2,1H3;1H/t6-;/m1./s1
Standard InChI Key DBIOVBYLTPWVSW-FYZOBXCZSA-N
Isomeric SMILES CC[C@@H]1CC(=O)CCN1.Cl
SMILES CCC1CC(=O)CCN1.Cl
Canonical SMILES CCC1CC(=O)CCN1.Cl

Introduction

PropertyValue
IUPAC Name(2R)-2-ethylpiperidin-4-one; hydrochloride
SMILESCC[C@@H]1CC(=O)CCN1.Cl
InChI KeyDBIOVBYLTPWVSW-FYZOBXCZSA-N
PubChem CID124222701
SolubilityLikely soluble in polar solvents (e.g., water, methanol) due to hydrochloride salt form

The compound’s stereochemistry is critical, as the (R)-configuration at C2 influences its interactions with biological targets .

Synthesis and Structural Elucidation

Synthetic Routes

The synthesis of (R)-2-ethylpiperidin-4-one hydrochloride typically involves asymmetric methodologies to establish the chiral center. Key approaches include:

  • Asymmetric Hydrogenation: Enantioselective reduction of pyridine precursors using chiral catalysts (e.g., Rhodium complexes with ferrocene ligands) .

  • Chiral Pool Synthesis: Derivatization of naturally occurring chiral building blocks, though specific pathways for this compound remain undocumented in public literature .

  • Aza-Michael Addition: Double aza-Michael reactions using divinyl ketones and amines, a method validated for analogous 4-piperidones .

For example, Poeschl et al. demonstrated that divinyl ketones undergo cyclization with chiral amines to yield 2-substituted 4-piperidones, which can be protonated to form hydrochloride salts .

Applications in Drug Development

Intermediate for Chiral Pharmaceuticals

The compound’s stereocenter makes it a valuable precursor for:

  • Donepezil Analogues: Modifications at C2 improve acetylcholinesterase inhibition .

  • Janus Kinase Inhibitors: Piperidine motifs are critical in drugs like tofacitinib .

Proteasome Inhibitors

Recent studies highlight 4-piperidone derivatives as proteasome inhibitors, with potential for treating multiple myeloma .

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